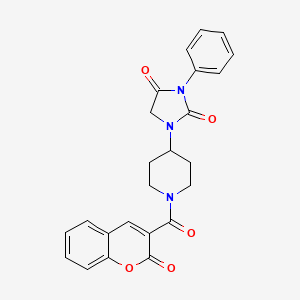![molecular formula C14H16N2O2 B2634775 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine CAS No. 2201255-53-8](/img/structure/B2634775.png)
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which combines a quinoline moiety with an oxolane ring, making it an interesting subject for research in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
The primary target of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound: interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lower binding energy with the proteins in this pathway, indicating a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway, affected by This compound , is a key signaling pathway in cancer cells . By interacting with this pathway, the compound can potentially influence a variety of downstream effects related to cell growth, proliferation, and survival .
Pharmacokinetics
This suggests that the compound may have suitable bioavailability for therapeutic applications .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound could potentially induce apoptosis and inhibit proliferation in cancer cells .
Vorbereitungsmethoden
The synthesis of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4-methylquinoline with oxolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline products.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or oxolane rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Vergleich Mit ähnlichen Verbindungen
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine can be compared with other quinoline derivatives and oxolane-containing compounds. Similar compounds include:
4-Hydroxyquinoline: Known for its biological activity and use in drug development.
2-Hydroxyquinoline: Another quinoline derivative with significant pharmaceutical applications.
Oxolane derivatives: Compounds containing the oxolane ring, used in various chemical and biological studies
Eigenschaften
IUPAC Name |
4-(4-methylquinolin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-14(18-13-8-17-7-11(13)15)16-12-5-3-2-4-10(9)12/h2-6,11,13H,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYPPZOSCOBFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3COCC3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)

methanone](/img/structure/B2634702.png)
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2634703.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea](/img/structure/B2634704.png)

![2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2634706.png)



![5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2634715.png)
